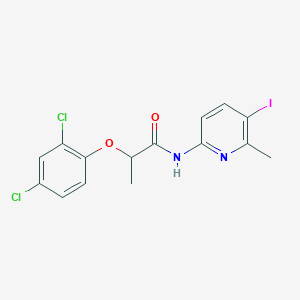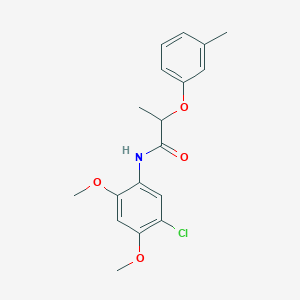
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, an iodopyridinyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with a suitable halogenating agent.
Introduction of the iodopyridinyl group: This step involves the iodination of a pyridine derivative, followed by methylation.
Amidation reaction: The final step is the coupling of the dichlorophenoxy intermediate with the iodopyridinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the scale of production and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The dichlorophenoxy and iodopyridinyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Agriculture: Possible use as a herbicide or pesticide.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agriculture, it could inhibit essential biological pathways in target organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.
N-(5-iodo-6-methyl-2-pyridinyl)acetamide: A related compound with a similar structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is unique due to the combination of its dichlorophenoxy and iodopyridinyl groups, which may confer specific chemical and biological properties not found in other compounds.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O2/c1-8-12(18)4-6-14(19-8)20-15(21)9(2)22-13-5-3-10(16)7-11(13)17/h3-7,9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGYOVPZFZOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[2-(benzyloxy)phenoxy]ethyl}amino)-2-propanol ethanedioate (salt)](/img/structure/B4209143.png)
![3,4,5-triethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4209150.png)
![N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide](/img/structure/B4209153.png)
![2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4209161.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4209166.png)
![N~2~-{3-[(Dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4209172.png)
![2-[3-(4-benzyl-1-piperidinyl)propoxy]benzonitrile oxalate](/img/structure/B4209177.png)
![methyl 3-[({[5-{[(furan-2-ylcarbonyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4209186.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4209202.png)
![N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4209218.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4209221.png)

![ethyl [2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4209230.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-(benzyloxy)benzamide](/img/structure/B4209237.png)
